Cas no 2034363-92-1 (1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one)
![1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one structure](https://www.kuujia.com/scimg/cas/2034363-92-1x500.png)
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- 1-methyl-3-(4-thiophen-3-yloxypiperidine-1-carbonyl)pyridin-2-one
- 1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
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- Inchi: 1S/C16H18N2O3S/c1-17-7-2-3-14(15(17)19)16(20)18-8-4-12(5-9-18)21-13-6-10-22-11-13/h2-3,6-7,10-12H,4-5,8-9H2,1H3
- InChI Key: JWAVRSDYPZBTMC-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)OC1CCN(C(C2=CC=CN(C)C2=O)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 510
- XLogP3: 2
- Topological Polar Surface Area: 78.1
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6563-0038-75mg |
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2034363-92-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6563-0038-5μmol |
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2034363-92-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6563-0038-1mg |
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2034363-92-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6563-0038-20mg |
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2034363-92-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6563-0038-3mg |
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2034363-92-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6563-0038-4mg |
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2034363-92-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6563-0038-30mg |
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2034363-92-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6563-0038-5mg |
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2034363-92-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6563-0038-40mg |
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2034363-92-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6563-0038-2μmol |
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2034363-92-1 | 2μmol |
$57.0 | 2023-09-08 |
1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one Related Literature
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
Additional information on 1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
Professional Introduction to Compound with CAS No. 2034363-92-1 and Product Name: 1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
Compound with the CAS number 2034363-92-1 and the product name 1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this compound, particularly its incorporation of a dihydropyridinone core, a piperidine moiety, and an aryl-thiophene group, contribute to its unique chemical properties and biological activities.
The dihydropyridinone core is a well-known pharmacophore in medicinal chemistry, often associated with vasodilatory and calcium channel modulating activities. This structural motif has been extensively studied for its role in developing treatments for cardiovascular diseases. The presence of the piperidine ring further enhances the compound's potential as a bioactive molecule, as piperidine derivatives are frequently found in approved drugs due to their favorable pharmacokinetic profiles and ability to interact with biological targets effectively.
The thiophen-3-yloxy substituent attached to the piperidine ring introduces an additional layer of complexity to the molecule, which can influence both its solubility and bioavailability. Thiophene derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The combination of these structural elements in 1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one suggests that it may exhibit multiple pharmacological effects simultaneously.
Recent research in the field of heterocyclic chemistry has highlighted the importance of such multifunctional compounds in drug discovery. The ability to design molecules that target multiple pathways or receptors simultaneously can lead to more effective therapeutic interventions. For instance, studies have shown that combining vasodilatory effects with anti-inflammatory properties can be particularly beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis or atherosclerosis.
In terms of synthesis, the preparation of 1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The synthesis typically starts from readily available precursors such as thiophene derivatives and piperidine-based compounds. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity.
The pharmacological evaluation of this compound has revealed promising results in preclinical studies. Initial assays have indicated that it possesses significant potential as an inhibitor of certain enzymes involved in inflammatory pathways. Additionally, its interaction with calcium channels suggests that it may have applications in managing conditions related to calcium dysregulation, such as hypertension or certain types of arrhythmias.
The structural diversity introduced by the thiophen-3-yloxy group also opens up possibilities for further derivatization and optimization. By modifying this moiety or introducing additional functional groups, chemists can fine-tune the biological activity and pharmacokinetic properties of the compound. This flexibility is crucial in drug development, as it allows for the creation of lead compounds that can be further refined through structure-activity relationship (SAR) studies.
From a computational chemistry perspective, molecular modeling techniques have been utilized to predict the binding modes of this compound with target proteins. These studies have provided valuable insights into how the various structural features contribute to its biological activity. For instance, simulations have shown that the dihydropyridinone core interacts favorably with specific amino acid residues in enzyme active sites, while the piperidine ring stabilizes the binding through hydrogen bonding interactions.
The development of novel drug candidates like 1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is not without challenges. Issues such as metabolic stability, solubility, and potential side effects must be carefully considered during the optimization process. However, advances in synthetic methodologies and high-throughput screening technologies have made it increasingly feasible to identify promising candidates for further development.
In conclusion,1-methyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one (CAS No. 2034363-92-1) represents a compelling example of how structural complexity can be leveraged to develop bioactive molecules with multiple therapeutic potentials. Its unique combination of pharmacophores makes it a valuable scaffold for further exploration in medicinal chemistry. As research continues to uncover new applications for this class of compounds, dihydropyridinone derivatives featuring piperidine and thiophene moieties are likely to play an increasingly important role in addressing complex diseases.
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